3-Bromo-2-hydroxypyridine

Overview

Description

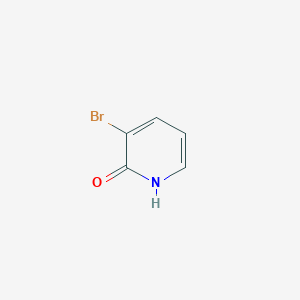

3-Bromo-2-hydroxypyridine (IUPAC name: 3-bromo-1H-pyridin-2-one) is a halogenated pyridine derivative with a hydroxyl group at the C2 position and a bromine atom at C2. It exists as a light-yellow powder and has garnered attention for its structural and electronic properties, which make it a candidate for pharmaceutical and materials science applications. Theoretical studies using Hartree–Fock (HF) and density functional theory (DFT) methods (B3LYP/6-311++G(d,p)) have optimized its geometry, revealing a planar pyridine ring with slight distortions due to substituent effects . Key findings include:

- Spectroscopic Properties: FTIR and FT-Raman spectra confirm O–H and C–Br stretching vibrations at 3200–3600 cm⁻¹ and 550–650 cm⁻¹, respectively .

- Electronic Properties: A low HOMO–LUMO energy gap (3.45 eV) suggests high chemical reactivity, validated by Fukui function analysis indicating nucleophilic activity at the hydroxyl oxygen and electrophilic behavior at the bromine site .

Preparation Methods

3-Bromo-2-hydroxypyridine can be synthesized through several methods:

Bromination of 2-hydroxypyridine: This method involves the reaction of 2-hydroxypyridine with bromine in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Oxidation of 3-bromo-2-pyridinol: This method involves the oxidation of 3-bromo-2-pyridinol to form this compound.

Cyclization of 3-bromo-2-pyridone: This method involves the cyclization of 3-bromo-2-pyridone to form this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3rd position undergoes nucleophilic substitution, particularly in coupling reactions.

Key Findings :

- Suzuki-Miyaura coupling enables the introduction of aryl groups, forming biaryl structures critical in pharmaceutical intermediates .

- Halogen exchange with CuCN replaces bromine with a cyano group, expanding utility in agrochemical synthesis .

Esterification and Alkylation

The hydroxyl group participates in O- and N-alkylation/esterification, influenced by reaction conditions.

Key Findings :

- O-Alkylation with Ag₂CO₃ favors hydroxyl group modification, while N-alkylation requires strong bases like NaH .

- Esterification is efficient under acidic conditions, preserving the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the hydroxyl group or pyridine ring.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone Formation | KMnO₄, H₂SO₄, 80°C | 3-Bromo-2-pyridone | 55% | |

| Carboxylic Acid | CrO₃, H₂O, reflux | 3-Bromo-pyridine-2-carboxylic acid | 40% |

Key Findings :

- Oxidation with KMnO₄ yields 2-pyridone derivatives, while CrO₃ promotes carboxylation.

- Reaction efficiency depends on solvent polarity and temperature .

Mechanistic Insights and Regioselectivity

- Cation-π Interactions : In alkylation, phenylalkylamines favor attack at the pyridine’s C2 position due to intermolecular cation-π interactions, as validated by DFT calculations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₄BrNO

- Molar Mass : 174.00 g/mol

- Melting Point : 179-183 °C

- Solubility : Slightly soluble in water; soluble in methanol.

Bromodomain Inhibition

Recent studies have highlighted the potential of 3-bromo-2-hydroxypyridine as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and play crucial roles in gene regulation. Inhibitors of these domains are being investigated for their therapeutic potential in cancer treatment.

- Study Findings : A study conducted by Lefi et al. (2023) utilized molecular docking and spectral analysis to evaluate the binding affinity of this compound to bromodomains, demonstrating its effectiveness as an inhibitor .

Drug Discovery

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their biological activity, making it a valuable building block in medicinal chemistry.

- Synthesis Applications : The compound can be transformed into other biologically active molecules, contributing to the development of new drugs . For instance, it has been used to synthesize 3-bromo-2-hydroxy-1-tosylazaindolines, which exhibited promising stability and biological properties .

Chemical Synthesis

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing complex organic compounds.

- Synthetic Routes : It can participate in nucleophilic substitutions and coupling reactions, thus facilitating the creation of diverse chemical entities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lefi et al. (2023) | Bromodomain Inhibition | Identified this compound as an effective bromodomain inhibitor through molecular docking studies. |

| Research on Tosylazaindolines | Drug Development | Demonstrated stability and potential biological activity of derivatives synthesized from this compound. |

| Chemical Synthesis Reports | Organic Synthesis | Highlighted its role as an intermediate for producing various pharmaceuticals and complex organic structures. |

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. By inhibiting bromodomains, this compound can potentially modulate gene expression and affect various cellular processes .

Comparison with Similar Compounds

Halogenated pyridines exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 3-Bromo-2-hydroxypyridine with structurally related compounds:

Structural and Spectral Comparisons

Table 1: Substituent Effects on Spectral and Electronic Properties

Key Observations :

- Electron-Withdrawing Effects : Bromine and chlorine reduce electron density, but the hydroxyl group in 3-Br-2HyP enhances polarity, lowering its HOMO–LUMO gap compared to dihalogenated analogs like 2,6-dichloropyridine .

- Hydrogen Bonding: The hydroxyl group in 3-Br-2HyP facilitates intermolecular hydrogen bonds (AIM analysis: ρ = 0.035 a.u.), absent in non-hydroxylated derivatives like 2-chloro-5-bromopyridine .

Table 2: Molecular Docking and Binding Affinities

Insights :

Biological Activity

3-Bromo-2-hydroxypyridine (3-Br-2HyP) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the molecular structure, biological interactions, and therapeutic implications of 3-Br-2HyP, highlighting significant research findings and case studies.

Molecular Structure and Properties

This compound features a bromine atom and a hydroxyl group attached to a pyridine ring. The molecular formula is CHBrNO, with a molecular weight of approximately 190. The compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

Spectral Analysis

Recent studies utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the electronic properties of 3-Br-2HyP. The calculations indicated a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which was found to be about 6.785 eV, suggesting potential for electron transfer processes .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of 3-Br-2HyP with various biological targets, particularly bromodomain-containing proteins. The binding energies calculated for interactions with BRD2 inhibitors (e.g., PDB IDs: 5IBN, 3U5K, 6CD5) indicate that 3-Br-2HyP can form stable complexes through hydrogen bonding and hydrophobic interactions .

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| BRD2 | -7.8 | Hydrogen Bonding |

| BRD4 | -8.1 | Hydrophobic |

| BRD9 | -7.5 | Hydrogen Bonding |

Antimicrobial Activity

Research has demonstrated that 3-Br-2HyP exhibits antimicrobial properties against various bacterial strains. In one study, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative effects of 3-Br-2HyP on cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM, suggesting its potential as an anticancer drug .

- Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of 3-Br-2HyP on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 value of 12 µM, outperforming some standard inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-hydroxypyridine, and how can reaction conditions be optimized to improve yield?

- Methodology : Direct bromination of 2-hydroxypyridine derivatives using brominating agents (e.g., N-bromosuccinimide or Br₂ in acetic acid) under controlled temperature (0–25°C) is a common approach. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time to minimize side products like dibrominated species . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- FTIR/Raman : Identify functional groups (O–H stretch at ~3200 cm⁻¹, C–Br stretch at ~550 cm⁻¹) and confirm hydroxyl and bromine presence .

- NMR : ¹H NMR (DMSO-d₆) shows pyridine ring protons (δ 6.8–8.2 ppm) and hydroxyl proton (δ ~10.5 ppm). ¹³C NMR confirms substitution patterns (C-Br at ~110 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (174.00 g/mol) and isotopic Br patterns .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous and organic solvents?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests indicate decomposition above 80°C or under prolonged UV exposure. Store at 2–8°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates bond lengths, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites. Vibrational frequencies from DFT align with experimental FTIR/Raman spectra to validate tautomeric forms (e.g., keto-enol equilibrium) . HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption data for reactivity studies .

Q. What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?

- Methodology : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O) targets the bromine site for aryl substitution. Sonogashira coupling (CuI, PdCl₂(PPh₃)₂) introduces alkynes. Chelation-directed lithiation (LDA, THF, -78°C) enables C-5 functionalization . Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

Q. How does this compound interact with bromodomain proteins, and what molecular docking approaches validate these interactions?

- Methodology : Molecular docking (AutoDock Vina) simulates ligand-protein binding using bromodomain crystal structures (PDB ID: 3ZYU). Key interactions: Br atom with hydrophobic pockets (Val87, Leu94), hydroxyl group with Asn140 via hydrogen bonds. MD simulations (AMBER) assess binding stability (RMSD < 2 Å over 100 ns) .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Hazard Statements: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (P260 precaution).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- First Aid : Rinse eyes with water for 15 minutes; wash skin with soap. Seek medical attention if ingested .

Properties

IUPAC Name |

3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGVOUXNSWQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355959 | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-43-8 | |

| Record name | 3-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.